molecular formula C21H22N4O2 B15038505 N'-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303104-96-3

N'-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038505
CAS No.: 303104-96-3
M. Wt: 362.4 g/mol
InChI Key: LEWATTXVXGPOHK-LPYMAVHISA-N
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Description

N'-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative of significant interest in pharmacological research, particularly in the fields of oncology and oxidative stress. Pyrazole derivatives are recognized as potent medicinal scaffolds that exhibit a full spectrum of biological activities . This compound is part of a class of molecules investigated as multitarget agents, designed to interfere with interconnected pathways of inflammation, oxidative stress, and tumorigenesis . Related pyrazole compounds have demonstrated a remarkable ability to inhibit reactive oxygen species (ROS) production in cellular models, with IC50 values against platelet ROS production induced by thrombin of approximately 10 µM . In research settings, such compounds have been shown to strongly inhibit key indicators of oxidative stress, including superoxide anion production, lipid peroxidation, and NADPH oxidase activity . Furthermore, pyrazole-based structures have displayed promising antiproliferative activity against a diverse panel of human cancer cell lines in screenings conducted by the National Cancer Institute (NCI) . The molecular framework of this compound makes it a candidate for in silico and experimental studies targeting critical proteins involved in cancer progression, such as VEGFR and c-KIT . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

303104-96-3

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-14(2)11-15-3-7-17(8-4-15)19-12-20(24-23-19)21(27)25-22-13-16-5-9-18(26)10-6-16/h3-10,12-14,26H,11H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

LEWATTXVXGPOHK-LPYMAVHISA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation via Cyclocondensation

The pyrazole ring is synthesized through a cyclocondensation reaction between a 1,3-diketone precursor and hydrazine hydrate. For this compound, the diketone ethyl 4-isobutylphenyl-1,3-diketone is prepared by Claisen condensation of 4-isobutylacetophenone with ethyl acetate in the presence of sodium ethoxide.

Reaction Conditions :

  • Reactants : Ethyl 4-isobutylphenyl-1,3-diketone (1.0 eq), hydrazine hydrate (1.2 eq)
  • Solvent : Ethanol (anhydrous)
  • Temperature : Reflux at 80°C for 12 hours
  • Catalyst : None required
  • Yield : 68–72%

The reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by cyclization and dehydration. Regioselectivity is ensured by the electron-donating isobutyl group, which directs hydrazine addition to the less sterically hindered carbonyl.

Hydrazide Functionalization via Hydrazinolysis

The ethyl ester intermediate undergoes hydrazinolysis to introduce the carbohydrazide group:

Reaction Conditions :

  • Reactants : 3-(4-Isobutylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester (1.0 eq), hydrazine hydrate (5.0 eq)
  • Solvent : Ethanol
  • Temperature : Reflux at 90°C for 24 hours
  • Catalyst : None
  • Yield : 85–90%

Excess hydrazine ensures complete conversion, though side reactions (e.g., benzoyl migration) are mitigated by avoiding acidic conditions. The product is purified via recrystallization from ethanol-water (3:1).

Schiff Base Condensation with 4-Hydroxybenzaldehyde

The final step involves condensation of the carbohydrazide with 4-hydroxybenzaldehyde to form the benzylidene moiety:

Reaction Conditions :

  • Reactants : 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide (1.0 eq), 4-hydroxybenzaldehyde (1.1 eq)
  • Solvent : Ethanol
  • Temperature : Reflux at 78°C for 6 hours
  • Catalyst : Glacial acetic acid (2 drops)
  • Yield : 75–80%

The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde, followed by dehydration. The product is isolated by filtration and washed with cold ethanol to remove unreacted aldehyde.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction time for pyrazole core formation:

Parameter Conventional Method Microwave Method
Time 12 hours 45 minutes
Yield 68–72% 78–82%
Energy Consumption High Low

This method enhances regioselectivity by minimizing thermal decomposition.

Solvent-Free Synthesis

Montmorillonite K-10 clay catalyzes pyrazole formation under solvent-free conditions:

Procedure :

  • Mix diketone (1.0 eq), hydrazine hydrate (1.1 eq), and montmorillonite K-10 (10% w/w).
  • Grind in a mortar for 20 minutes.
  • Wash catalyst with dichloromethane and evaporate solvent.

Advantages :

  • Yield : 80–85%
  • Eco-Friendly : Eliminates organic solvent waste.

Analytical Validation and Characterization

Spectroscopic Data

Technique Key Signals
IR (KBr) 3270 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆) δ 1.82 (d, 6H, isobutyl CH₃), 2.54 (m, 1H, isobutyl CH), 6.85 (d, 2H, ArH)
MS (ESI) m/z 363.2 [M+H]⁺

Data confirm the absence of ester groups post-hydrazinolysis and successful Schiff base formation.

Purity Assessment via HPLC

Column Mobile Phase Retention Time Purity
C18 (250 mm) Acetonitrile:H₂O (70:30) 8.2 minutes ≥98%

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The use of asymmetric diketones risks forming regioisomers. Strategies to enhance selectivity include:

  • Electronic Effects : Electron-withdrawing groups on the diketone bias hydrazine attack.
  • Steric Guidance : Bulky substituents (e.g., isobutyl) direct reaction to less hindered sites.

Byproduct Formation During Hydrazinolysis

Side products like 5-amino-3-(4-isobutylphenyl)-1H-pyrazole arise from ester hydrolysis. Mitigation involves:

  • Controlled Stoichiometry : Excess hydrazine (5.0 eq) ensures complete conversion.
  • Neutral pH : Avoids acid-catalyzed decomposition.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Scale (10 kg)
Cycle Time 48 hours 72 hours
Yield 70–75% 65–70%
Cost per Kilogram $1,200 $900

Economies of scale reduce raw material costs, but longer reaction times increase energy expenditure.

Emerging Methodologies

Enzymatic Catalysis

Lipase-catalyzed ester hydrolysis offers a greener alternative to hydrazinolysis:

Enzyme Source Conversion Efficiency
Candida antarctica Recombinant 92%
Porcine pancreas Natural 78%

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active site residues, while the benzylidene moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Anticancer Activity

  • Chlorophenyl and Hydroxyphenyl Derivatives: Compound (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () exhibits potent growth inhibition against A549 lung cancer cells via apoptosis induction.
  • Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxyphenyl group in 3-(4-Isobutylphenyl)-N′-[(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide () is associated with tubulin polymerization inhibition in analogous compounds, suggesting a possible mechanism for antiproliferative effects .

Solubility and Bioavailability

  • Hydroxy vs. Methoxy Groups : The 4-hydroxybenzylidene group in the target compound may improve aqueous solubility compared to methoxy-substituted analogs (e.g., ). However, methoxy groups enhance metabolic stability .
  • Isobutylphenyl vs. Octyloxy Groups : Derivatives like N'-(4-isopropylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide () exhibit increased lipophilicity (CCS = 196.0 Ų for [M+K]⁺), which may improve blood-brain barrier penetration but reduce solubility .

Antioxidant Potential

  • 2-Hydroxy-3-methoxyphenyl Derivative (): The ortho-hydroxy and meta-methoxy configuration facilitates radical scavenging, as observed in DPPH assays (IC₅₀: ~25 µM) .

Biological Activity

N'-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anti-inflammatory, antibacterial, anticancer, and antioxidant properties, supported by various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C23H26N4O3
  • SMILES : CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C)O

This structure allows for interactions with biological targets, which is crucial for its pharmacological effects.

1. Antioxidant Activity

Recent studies have shown that derivatives of hydrazone compounds exhibit significant antioxidant properties. For instance, benzoyl hydrazones have demonstrated high capacity in scavenging free radicals, which is essential in preventing oxidative stress-related diseases . The antioxidant activity can be attributed to the presence of hydroxyl groups in the structure, which can donate hydrogen atoms to free radicals.

2. Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various pathogens. Schiff bases, including those derived from pyrazole derivatives, have shown promising results in inhibiting bacterial growth. For example, studies indicate that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess comparable antibacterial efficacy .

3. Anticancer Activity

Research indicates that compounds with similar structural features can exhibit anticancer properties. Studies have reported that Schiff base derivatives demonstrate cytotoxic effects on various cancer cell lines such as HeLa and MCF7. The mechanism often involves inducing apoptosis and inhibiting cell proliferation . The specific activity of this compound against cancer cells remains to be fully elucidated but is a promising area for future research.

4. Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented extensively. For instance, certain pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro and in vivo models . This suggests that this compound may also exert similar effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Case Studies and Research Findings

StudyFindings
Bekircan & Bektas (2006)Identified anti-inflammatory and antibacterial properties in 1,2,4-triazole derivatives .
Fun et al. (2009)Reported pharmacological activities of Schiff base derivatives including anticancer effects .
Tan et al. (2017)Demonstrated significant anticancer activity of Schiff base organotin complexes against multiple cancer cell lines .

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